2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one
Description
Chemical Identity and Nomenclature
This compound is characterized by its distinctive molecular structure that incorporates both thiazole and benzene ring systems in a fused configuration. The compound possesses the Chemical Abstracts Service registry number 1934503-99-7 and exhibits a molecular formula of C₇H₈N₂OS with a corresponding molecular weight of 168.22 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative designations including 2-amino-6,7-dihydro-4H-1,3-benzothiazol-5-one.
The structural identity of this compound can be precisely described through its Simplified Molecular Input Line Entry System representation: O=C(C1)CCC2=C1N=C(N)S2. This notation effectively captures the arrangement of atoms within the molecule, highlighting the presence of the carbonyl group at position 5, the amino group at position 2, and the characteristic thiazole ring fusion. The compound's three-dimensional structure features a partially saturated benzothiazole framework, with hydrogenation occurring at positions 6 and 7 of the benzene ring, creating a cyclohexenone-like substructure.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1934503-99-7 |
| Molecular Formula | C₇H₈N₂OS |
| Molecular Weight | 168.22 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-amino-6,7-dihydro-4H-1,3-benzothiazol-5-one |
| Simplified Molecular Input Line Entry System | O=C(C1)CCC2=C1N=C(N)S2 |
The compound exhibits distinct spectroscopic characteristics that facilitate its identification and characterization. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the methylene protons of the cyclohexenone ring and the amino group protons. The carbonyl carbon typically appears in the carbon-13 nuclear magnetic resonance spectrum around 170-180 parts per million, consistent with an α,β-unsaturated ketone system.
Historical Development and Discovery
The development of this compound emerged from systematic investigations into benzothiazole chemistry that gained momentum during the late twentieth century. The compound was first synthesized as part of broader research programs focused on developing novel heterocyclic scaffolds with potential pharmaceutical applications. Early synthetic approaches involved the cyclization of 2-bromocyclohexane-1,3-dione with thiourea under reflux conditions in ethanol, yielding the target compound with moderate to good efficiency.
The historical context of this compound's discovery is closely linked to the recognition of benzothiazole derivatives as privileged structures in medicinal chemistry. Research conducted in the early 2000s demonstrated that modifications to the benzothiazole core could yield compounds with enhanced biological activities, leading to increased interest in partially saturated variants such as this compound. The compound's synthesis methodology has been refined over the years, with researchers developing more efficient routes involving multicomponent reactions and catalytic processes.
Contemporary synthetic approaches have employed various catalytic systems to improve reaction efficiency and selectivity. One notable advancement involved the use of calcium-based ionic liquid catalysts supported on magnetite nanoparticles, which enabled the one-pot synthesis of related 2-aminothiazole derivatives under mild conditions. These developments have made the compound more accessible for research applications and potential industrial production.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine the electronic properties of aromatic systems with the reactivity of saturated ketones. This compound represents an important class of partially saturated benzothiazoles that serve as versatile intermediates in organic synthesis. The presence of multiple reactive sites, including the amino group, the carbonyl function, and the thiazole nitrogen, enables diverse chemical transformations that are valuable for constructing complex molecular architectures.
The compound's role as a synthetic building block has been demonstrated in numerous research applications, particularly in the development of anticancer agents. Studies have shown that derivatives based on the this compound scaffold exhibit significant cytotoxicity against various cancer cell lines, with the heterocyclic structure and substituent groups playing crucial roles in determining biological activity. The compound's ability to undergo nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions makes it an attractive starting material for medicinal chemistry programs.
Benzothiazole derivatives, including this compound, have gained recognition for their diverse pharmacological properties. Research has documented their potential as antimicrobial agents, with some derivatives showing activity against both bacterial and fungal pathogens. The structural framework provided by this compound has been utilized in the design of enzyme inhibitors, particularly those targeting kinases involved in cell cycle regulation and cancer progression.
The compound's significance extends beyond its direct applications to its role in understanding structure-activity relationships in heterocyclic chemistry. Studies investigating the biological properties of various benzothiazole derivatives have used this compound as a reference compound for evaluating the impact of structural modifications on biological activity. This research has contributed to the development of general principles for designing bioactive heterocycles and has informed strategies for optimizing pharmaceutical leads.
| Biological Activity | Target | Reported Activity |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant cytotoxicity |
| Antimicrobial | Bacterial and fungal pathogens | Moderate to good activity |
| Enzyme inhibition | Cyclin-dependent kinases | Cell cycle regulation |
The versatility of this compound in chemical transformations has been demonstrated through its use in various synthetic methodologies. The compound can undergo oxidation reactions to yield fully aromatic benzothiazole derivatives, reduction reactions to produce more saturated analogs, and substitution reactions that allow for the introduction of diverse functional groups. These transformation capabilities have made it a valuable tool for exploring chemical space and developing new synthetic methodologies in heterocyclic chemistry.
Properties
IUPAC Name |
2-amino-6,7-dihydro-4H-1,3-benzothiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOIKGNGSWLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-aminobenzothiazole with Acyl Chlorides
-
- Starting material: 2-aminobenzothiazole
- Electrophile: Acyl chlorides or similar carbonyl electrophiles
- Base: Triethylamine or other organic bases to neutralize HCl formed
- Solvent: Dioxane or ethanol
- Temperature: Reflux conditions to promote cyclization
Mechanism:
The amino group of 2-aminobenzothiazole attacks the acyl chloride, forming an amide intermediate. Intramolecular cyclization occurs via nucleophilic attack of the sulfur atom on the carbonyl carbon, leading to ring closure and formation of the benzothiazol-5-one framework with an amino substituent at position 2.-
- Straightforward one-step cyclization
- Moderate to good yields under optimized conditions
- Amenable to variation of acyl chloride substituents for derivatives
-
- Requires careful handling of acyl chlorides
- Reflux conditions may limit sensitive functional groups
Cyclization via Thioamide and Aldehyde Condensation
-
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile or related thioamide precursors
- Aldehydes such as benzaldehyde or salicylaldehyde
-
- Solvent: 1,4-dioxane or ethanol
- Catalyst: Piperidine or other bases
- Temperature: Reflux or microwave-assisted heating for enhanced efficiency
Procedure:
The thioamide and aldehyde undergo condensation to form Schiff bases or fused heterocycles, followed by cyclization with thioglycolic acid or other cyclizing agents to close the thiazole ring. Microwave irradiation with solid base catalysts (e.g., MgO) can accelerate the reaction and improve yields.-
- One-pot synthesis reducing reaction steps
- Microwave-assisted methods shorten reaction times
- Flexibility in introducing substituents via aldehyde choice
-
- Requires optimization of catalyst and temperature
- Some aldehydes may be incompatible with conditions
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 2-aminobenzothiazole with acyl chlorides | 2-aminobenzothiazole, acyl chlorides | Triethylamine | Reflux in dioxane/ethanol | Simple, direct cyclization | Requires acyl chlorides, reflux conditions |
| Condensation of thioamide with aldehydes followed by cyclization | Thioamide derivatives, aldehydes | Piperidine, thioglycolic acid, MgO (microwave) | Reflux or microwave heating | One-pot, rapid, substituent variation | Requires catalyst optimization |
- Recent studies demonstrate that microwave-assisted synthesis using MgO as a solid base catalyst significantly reduces reaction time from hours to minutes, while maintaining or improving yields compared to conventional heating.
- The choice of solvent and base critically influences the yield and purity of the product. Polar aprotic solvents such as dioxane favor cyclization, while bases like piperidine or triethylamine facilitate condensation and neutralization steps.
- In situ α-halogenation of active methylene ketones followed by condensation with thioureas (Hantzsch-type condensation) has been widely used for related 2-aminothiazole derivatives, although its direct application to this fused benzothiazole system is less common.
- Optimization of reaction parameters such as temperature, time, and reagent stoichiometry is essential for maximizing yield and minimizing by-products.
- Molecular formula: C8H10N2OS
- Molecular weight: 182.25 g/mol
- Structural features confirmed by NMR, IR, and mass spectrometry consistent with the benzothiazole fused ring system bearing amino and keto functionalities.
- Purity and identity verified by chromatographic methods (HPLC, TLC).
The preparation of 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one is efficiently achieved via cyclization of 2-aminobenzothiazole with acyl chlorides or through condensation of thioamide precursors with aldehydes under basic conditions. Recent advances in microwave-assisted synthesis and catalyst development have enhanced the efficiency and scope of these methods. These preparation routes provide a versatile platform for synthesizing this biologically significant compound and its derivatives for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocyclic Compounds:
- This compound is frequently utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows researchers to create derivatives with tailored properties.
Synthetic Routes:
- Common synthetic methods include cyclization reactions involving 2-aminobenzothiazole and acyl chlorides under specific conditions (e.g., using triethylamine as a base in dioxane) .
Industrial Production:
- In industrial settings, continuous flow reactors may be employed to optimize yields and purity while adhering to green chemistry principles .
Biological Research Applications
Antimicrobial Properties:
- Studies have indicated that 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one exhibits antimicrobial activity against various pathogens. This property is being explored for potential applications in developing new antibacterial agents.
Anticancer Activity:
- Recent research has highlighted its potential as an anticancer agent. For instance, compounds derived from this base have shown promising cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells . The mechanism of action may involve inhibition of specific enzymes or receptors related to cancer progression.
Anti-inflammatory Effects:
- The compound is also being investigated for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.
Medicinal Chemistry Applications
Therapeutic Agent Development:
- Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its interaction with molecular targets suggests possible applications in drug development for conditions such as cancer and infections.
Mechanism of Action:
- The mechanism by which this compound exerts its biological effects involves interactions with specific molecular pathways, potentially leading to the modulation of receptor activity and enzyme inhibition .
Material Science Applications
Development of New Materials:
- The compound's unique properties allow it to be incorporated into the development of new materials with specific functionalities. This includes applications in polymers and dyes where its chemical structure can impart desirable characteristics.
Case Studies and Research Findings
- Cytotoxicity Studies:
- Antimicrobial Screening:
-
Therapeutic Potential Exploration:
- Research is ongoing to assess the compound's role as a therapeutic agent in managing diseases such as cancer and infections, focusing on its interaction with biological targets .
Mechanism of Action
The mechanism of action of 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Analysis
The following table highlights key structural analogs and their similarity indices:
| Compound Name | CAS No. | Similarity Index | Key Structural Differences |
|---|---|---|---|
| 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 17583-10-7 | 0.89 | Ketone position shifted to 7; hydrogenation pattern |
| 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | 104617-49-4 | 0.80 | Additional amino group at position 6 |
| 5,6-Dihydrobenzo[d]thiazol-7(4H)-one | 935850-03-6 | 0.79 | Lacks amino group; ketone at position 7 |
| 2-Chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one | N/A | 0.72 | Amino group replaced by chlorine |
| tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | 365996-05-0 | 0.72 | Pyridine ring fused to thiazole; tert-butyl ester |
Sources :
Physicochemical Comparison
| Property | Target Compound | Analog 4a | Analog 14 |
|---|---|---|---|
| Melting Point (°C) | Not reported | 248–250 | Not reported |
| IR C=O Stretch (cm⁻¹) | ~1700 | 1722 | 1700 |
| Solubility | Moderate in DMSO | Low in water | Moderate in DMSO |
Sources :
Anticancer Activity
- Target Compound : Demonstrated moderate tubulin polymerization inhibition (IC₅₀ ~2.5 µM), comparable to colchicine .
- Analog 4a : Superior cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.87 µM) due to methoxybenzylidene substituent enhancing hydrophobic interactions .
- Analog 5a (Thiophen-2-ylmethylene derivative) : Reduced activity (IC₅₀ = 3.2 µM) compared to benzylidene analogs, highlighting the importance of aromatic substituents .
Biological Activity
2-Amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of numerous derivatives that may exhibit enhanced biological activities .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
Table 1: Antimicrobial Activity Data
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on human cancer cell lines A549 (lung), MCF-7 (breast), and HCT-116 (colon). The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines .
Table 2: Anticancer Activity Data
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
The biological effects of this compound are attributed to its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cancer progression or microbial survival. The exact mechanisms can vary based on the specific biological context and target cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of derivatives based on this compound. Modifications at specific positions on the benzothiazole ring can enhance potency and selectivity against various biological targets.
Table 3: Structure-Activity Relationship Insights
Q & A
Advanced Research Question
- Molecular docking : Compounds are docked into the colchicine binding site (PDB: 1SA0) using AutoDock Vina. Hydrogen bonds with α-tubulin’s Cys241 and hydrophobic interactions with Leu248/Val318 correlate with activity .
- Cell cycle analysis : Active derivatives (e.g., 5a ) induce G2/M arrest in HepG-2 cells, confirmed via flow cytometry after propidium iodide staining .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm apoptosis induction in treated cells .
How can spectral data inconsistencies be resolved during structural elucidation?
Advanced Research Question
Contradictions in NMR/IR data are addressed by:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing methylene protons in morpholinyl moieties) .
- Elemental analysis : Validates purity (>95%) and corrects for solvent residues .
- X-ray crystallography : Provides unambiguous confirmation for ambiguous cases (e.g., spiro-fused derivatives) .
What eco-friendly strategies reduce waste in thiazol-5(4H)-one synthesis?
Advanced Research Question
- Solvent-free microwave synthesis : Eliminates toxic solvents (e.g., 1,4-dioxane) and reduces energy use .
- Ultrasonic irradiation : Enhances reaction efficiency in ethanol/acetic acid mixtures, achieving 85–90% yields .
- One-pot multicomponent reactions : Minimize purification steps and byproducts .
How do researchers address discrepancies in cytotoxicity data across cell lines?
Advanced Research Question
- Dose-response validation : Test compounds at 6–8 concentrations in triplicate to ensure reproducibility .
- Mechanistic studies : Compare tubulin inhibition across cell lines (e.g., HepG-2 vs. MCF-7) to identify resistance factors .
- Control standardization : Use DMSO vehicle controls (<0.5%) and reference drugs (e.g., CHS-828) to normalize data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
